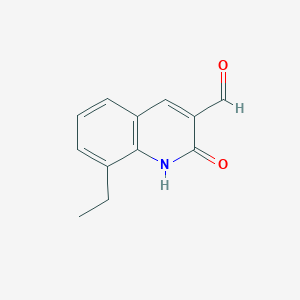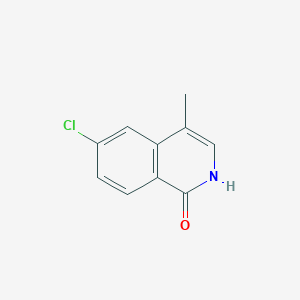![molecular formula C7H6ClN3S B11901504 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11901504.png)
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN3S. It is part of the thienopyrimidine family, which is known for its diverse biological and pharmacological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine typically involves the reaction of methyl 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine. Finally, the compound is methylated using N,N-dimethylformamide and Hung’s base at 80°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same chemical reactions and conditions as in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-alkylated derivatives .
科学研究应用
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis. This inhibition can lead to antimicrobial and antifungal effects .
相似化合物的比较
Similar Compounds
- 6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine
- 2-Chloro-N,N-diethylpyrido[3,2-d]pyrimidin-4-amine
- 2-(4-Chloro-2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
2-Chloro-N-methylthieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit acetyl-CoA carboxylase sets it apart from other similar compounds .
属性
分子式 |
C7H6ClN3S |
|---|---|
分子量 |
199.66 g/mol |
IUPAC 名称 |
2-chloro-N-methylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3S/c1-9-6-5-4(2-3-12-5)10-7(8)11-6/h2-3H,1H3,(H,9,10,11) |
InChI 键 |
UOUPRSFMQYKCOH-UHFFFAOYSA-N |
规范 SMILES |
CNC1=NC(=NC2=C1SC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


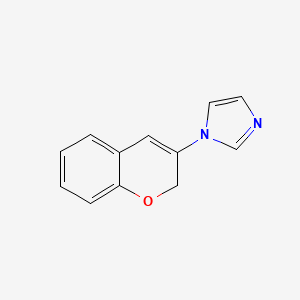
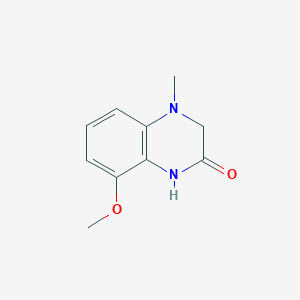
![2,5-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B11901437.png)

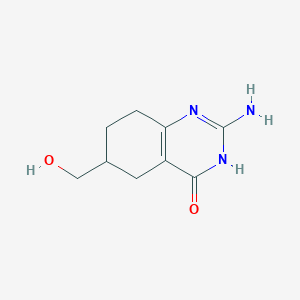

![7-Ethoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11901459.png)


![2-Amino-8-chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11901475.png)
